4-Bromobenzophenone
Overview
Description
4-Bromobenzophenone is an organic compound with the chemical formula C13H9BrO. It is a derivative of benzophenone, where a bromine atom is substituted at the para position of one of the phenyl rings. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of bromobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride. The reaction is carried out in a solvent such as dichloromethane or ethanol, and the mixture is heated to facilitate the reaction. After the reaction is complete, the product is purified by recrystallization from light petroleum .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: It can be reduced to 4-bromo-1,2-diphenylethanol using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can be used in coupling reactions to form more complex organic molecules.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or other strong bases.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Palladium-catalyzed cross-coupling reactions.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 4-Bromo-1,2-diphenylethanol.
Coupling: Various biaryl compounds.
Scientific Research Applications
4-Bromobenzophenone is used in a wide range of scientific research applications:
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromobenzophenone depends on its application. In organic synthesis, it acts as an electrophilic reagent, participating in various substitution and coupling reactions. In biological systems, it may interact with specific enzymes or proteins, affecting their activity and function .
Comparison with Similar Compounds
Benzophenone: The parent compound without the bromine substitution.
4,4’-Dibromobenzophenone: A derivative with two bromine atoms.
2-Bromobenzophenone: A positional isomer with the bromine atom at the ortho position.
Uniqueness: 4-Bromobenzophenone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The para-substitution makes it more suitable for certain types of reactions compared to its ortho or meta isomers .
Properties
IUPAC Name |
(4-bromophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOLYBMGRQYQTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075366 | |
Record name | 4-Bromobenzophenone | |
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Molecular Weight |
261.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
Record name | 4-Bromobenzophenone | |
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CAS No. |
90-90-4 | |
Record name | 4-Bromobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-90-4 | |
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Record name | Benzophenone, 4-bromo- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090904 | |
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Record name | 4-Bromobenzophenone | |
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Record name | 4-Bromobenzophenone | |
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Record name | 4-bromobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 4-Bromobenzophenone | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Bromobenzophenone?
A1: The molecular formula of this compound is C13H9BrO, and its molecular weight is 261.11 g/mol.
Q2: Does this compound exhibit polymorphism?
A2: Yes, this compound exists in two known polymorphs: a monoclinic form (M-form) and a triclinic form (T-form) [, , ]. The M-form is considered the stable polymorph, crystallizing from 2-propanol solutions or via gradient sublimation. The T-form is metastable and has been obtained through a modified Bridgman-Stockbarger method [].
Q3: How do the physical properties of the two this compound polymorphs differ?
A3: The M-form belongs to the monoclinic P21/c space group and has a melting point (Tm) of 355.2 K. The T-form belongs to the triclinic P-1 space group and has a slightly lower Tm of 354 K [].
Q4: Are there any spectroscopic techniques used to study this compound?
A4: Yes, researchers have utilized various spectroscopic methods to investigate this compound. These include X-ray powder diffraction for structural characterization [], low-frequency Raman spectroscopy to study the effect of temperature on its polymorphs [], and transient absorption spectroscopy to observe the behavior of its ketyl radicals in excited states [].
Q5: How is this compound used in organic synthesis?
A5: this compound serves as a versatile building block in organic synthesis. For example, it can undergo McMurry coupling reactions to produce 2,3-bis(4-bromophenyl)-2-butenes []. It can also be used in the synthesis of photoactivatable analogs of lysophosphatidic acid, which are valuable tools for studying lipid-protein interactions [].
Q6: Can this compound participate in cross-coupling reactions?
A6: Yes, this compound has been successfully employed in palladium-catalyzed cross-coupling reactions with arylboronic acids, demonstrating its utility in forming carbon-carbon bonds []. This reaction is highly efficient, achieving remarkable turnover numbers, especially when using cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane as a ligand for the palladium catalyst [].
Q7: Does this compound play a role in environmental science?
A7: Interestingly, this compound has been identified as a potential priming agent for stimulating the microbial dechlorination of polychlorinated biphenyls (PCBs) in contaminated sediments []. This finding suggests a possible bioremediation strategy for these persistent environmental pollutants.
Q8: What happens when this compound is exposed to light?
A8: Upon light irradiation, this compound undergoes photochemical reactions, generating radical pairs []. The dynamics of these radical pairs, influenced by factors like heavy atom substitutions and the surrounding environment, have been studied using techniques like optical detected ESR [].
Q9: How does the presence of a bromine atom influence the photochemical behavior of this compound?
A9: The bromine atom, being a heavy atom, introduces significant spin-orbit coupling, which impacts the intersystem crossing rates and overall dynamics of the photochemically generated radical pairs [].
Q10: What are the key structural features of crystalline this compound?
A10: In the crystal lattice of both polymorphs, this compound molecules are stabilized by weak hydrogen bonds, primarily of the C–H…π type. These interactions occur between the aromatic rings of neighboring molecules [].
Q11: How does temperature affect the crystal structure of this compound?
A11: Studies have shown a strong temperature dependence of lattice constants and weak bond distances in the monoclinic form of this compound []. This suggests that the weak intermolecular interactions, particularly the C–H…π hydrogen bonds, contribute significantly to the thermal expansion behavior of this polymorph.
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